molecular formula C14H17NO2S B4223952 N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE

N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE

Cat. No.: B4223952
M. Wt: 263.36 g/mol
InChI Key: UVQCQOPOPPTVMI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2H-1,3-benzodioxole-5-carbothioamide is a synthetic organic compound characterized by a benzodioxole core fused with a carbothioamide group and a cyclohexyl substituent. The cyclohexyl group introduces steric bulk, which may influence solubility, stability, and binding interactions in biological or material science applications.

Properties

IUPAC Name

N-cyclohexyl-1,3-benzodioxole-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c18-14(15-11-4-2-1-3-5-11)10-6-7-12-13(8-10)17-9-16-12/h6-8,11H,1-5,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQCQOPOPPTVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE typically involves the reaction of 1,3-benzodioxole-5-carbothioamide with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, structural comparisons can be inferred from related compounds listed in the CAS registry () and computational tools like SHELX (), which is widely used for crystallographic analysis of small molecules. Below is a hypothetical comparison based on structural analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Differences Potential Applications
N-Cyclohexyl-2H-1,3-benzodioxole-5-carbothioamide 1,3-Benzodioxole Carbothioamide, Cyclohexyl Thioamide vs. amide; bulky substituent Ligand design, coordination chemistry
7-Chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione Benzodiazepine Chloro, methyl, phenyl Nitrogen-rich heterocycle Pharmaceuticals (CNS activity)
6-(2-Chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine Triazolobenzodiazepine Nitro, chloro, triazole Polyheterocyclic system High-affinity receptor binding

Key Observations:

Electronic Properties : The thioamide group in the target compound may confer stronger metal-binding affinity compared to amide-containing analogs like benzodiazepines, which prioritize hydrogen bonding for biological activity .

Heterocyclic Diversity : Unlike benzodiazepines or triazolobenzodiazepines, the benzodioxole core lacks nitrogen atoms, limiting its participation in π-π stacking interactions critical for CNS drug activity .

Research Findings and Limitations

No direct studies on this compound are cited in the provided evidence. However, SHELX-based crystallographic analyses () could elucidate its molecular geometry, bond lengths, and packing behavior, which are critical for understanding its reactivity. For example:

  • Hypothetical Stability : The rigid benzodioxole core may resist torsional strain, favoring crystalline phases amenable to SHELXL refinement .
  • Synthetic Challenges : Introducing a thioamide group might require specialized reagents (e.g., Lawesson’s reagent), unlike the amidation routes common for benzodiazepines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-CYCLOHEXYL-2H-1,3-BENZODIOXOLE-5-CARBOTHIOAMIDE

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